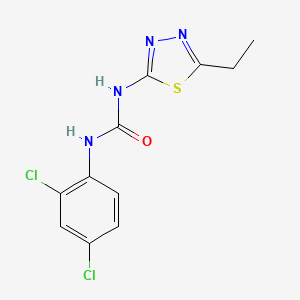
1-(2,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dichlorophenyl and thiadiazolyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 2,4-dichloroaniline with 5-ethyl-1,3,4-thiadiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
1-(2,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activity.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl and thiadiazolyl groups suggests potential interactions with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 1-(2,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-oxadiazol-2-yl)urea
- 1-(2,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)thiourea
Uniqueness
1-(2,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is unique due to the specific combination of dichlorophenyl and thiadiazolyl groups, which may confer distinct chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4OS/c1-2-9-16-17-11(19-9)15-10(18)14-8-4-3-6(12)5-7(8)13/h3-5H,2H2,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTYVZSOVAPFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]propanamide](/img/structure/B5830372.png)
![N-[(4-chlorophenyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B5830376.png)
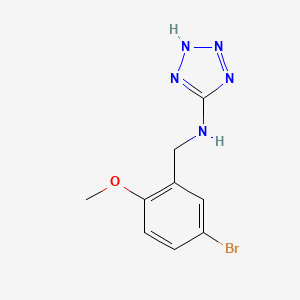

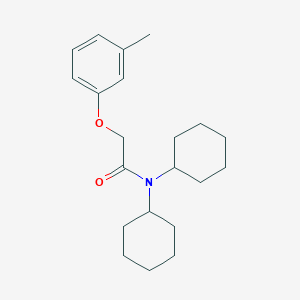
![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)
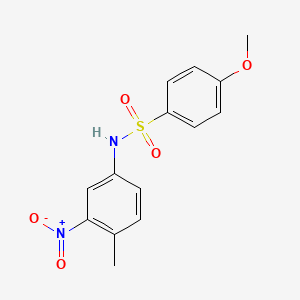
![4-Oxo-3-phenacyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)

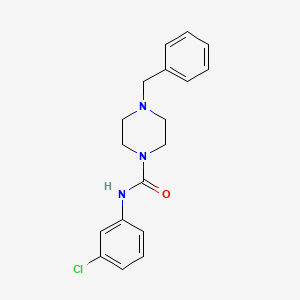
![2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
